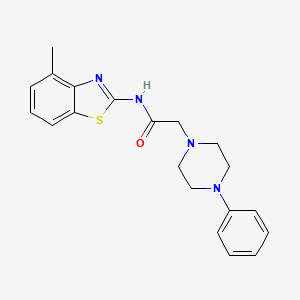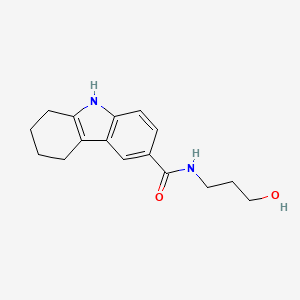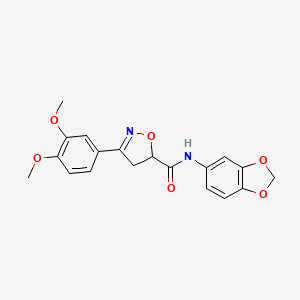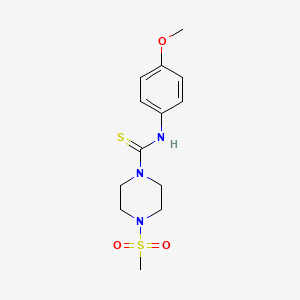![molecular formula C20H17N3O5 B4553953 2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE](/img/structure/B4553953.png)
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE
Vue d'ensemble
Description
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE is a complex organic compound that features an indole moiety, an isoxazole ring, and a nitrophenoxy group
Applications De Recherche Scientifique
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antimicrobial activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the isoxazole ring and the nitrophenoxy group. Key steps may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Isoxazole Ring Formation: This step often involves the cyclization of a β-keto ester with hydroxylamine.
Attachment of the Nitrophenoxy Group: This can be done through nucleophilic aromatic substitution, where a nitrophenol reacts with a suitable leaving group on the indole-isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can bind to various biological targets, while the nitrophenoxy group can enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin share the indole moiety.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid and isoxazole-5-carboxamide.
Nitrophenoxy Compounds: Compounds like 4-nitrophenol and 4-nitrophenoxyacetic acid.
Uniqueness
2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE is unique due to the combination of the indole, isoxazole, and nitrophenoxy groups in a single molecule. This unique structure allows it to exhibit a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-13-17(12-27-16-8-6-15(7-9-16)23(25)26)19(21-28-13)20(24)22-11-10-14-4-2-3-5-18(14)22/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOVSRYUAPCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCC3=CC=CC=C32)COC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(4-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B4553870.png)
![5-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4553883.png)

![4-TERT-BUTYL-N-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BENZAMIDE](/img/structure/B4553886.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4553887.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4553892.png)


![1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4553920.png)

![(2-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4553942.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4553948.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4553969.png)
